molecular formula C12H18ClN B13249813 [(2-Chlorophenyl)methyl](2,2-dimethylpropyl)amine

[(2-Chlorophenyl)methyl](2,2-dimethylpropyl)amine

Cat. No.: B13249813
M. Wt: 211.73 g/mol
InChI Key: BHUUYVQLWINXJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Chlorophenyl)methylamine is an organic compound with the molecular formula C12H18ClN It is a member of the amine class of compounds, characterized by the presence of an amino group attached to a carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)methylamine typically involves the reaction of 2-chlorobenzyl chloride with 2,2-dimethylpropylamine under basic conditions. The reaction is usually carried out in the presence of a solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by standard techniques such as distillation or recrystallization .

Industrial Production Methods

On an industrial scale, the production of (2-Chlorophenyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions. The choice of solvents and reagents is optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)methylamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), Palladium catalyst (Pd/C)

    Substitution: Sodium hydroxide (NaOH), Alkoxides (RO-), Amines (RNH2)

Major Products Formed

Scientific Research Applications

(2-Chlorophenyl)methylamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)methylamine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular functions .

Comparison with Similar Compounds

(2-Chlorophenyl)methylamine can be compared with other similar compounds, such as:

    (2-Chlorophenyl)methylamine: Similar in structure but with different substituents on the aromatic ring.

    (2-Chlorophenyl)methylamine: Differing in the length or branching of the carbon chain attached to the amino group.

The uniqueness of (2-Chlorophenyl)methylamine lies in its specific combination of the 2-chlorophenyl and 2,2-dimethylpropyl groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C12H18ClN

Molecular Weight

211.73 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2,2-dimethylpropan-1-amine

InChI

InChI=1S/C12H18ClN/c1-12(2,3)9-14-8-10-6-4-5-7-11(10)13/h4-7,14H,8-9H2,1-3H3

InChI Key

BHUUYVQLWINXJK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CNCC1=CC=CC=C1Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.